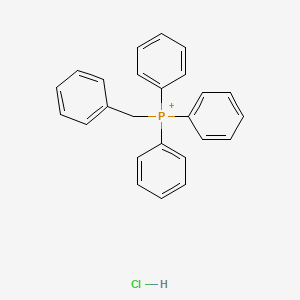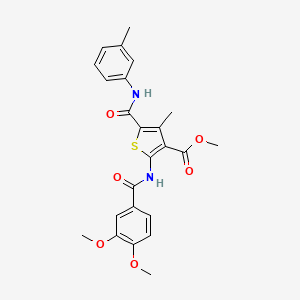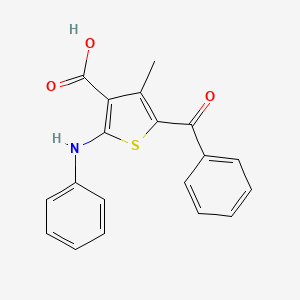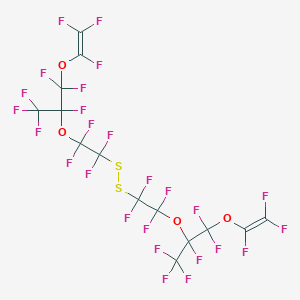
Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide is a fluorinated compound known for its unique chemical structure and properties. It is characterized by the presence of perfluoroalkyl groups, which impart high thermal and chemical stability. This compound is used in various industrial and scientific applications due to its exceptional resistance to harsh conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide typically involves the reaction of perfluoroalkyl vinyl ethers with sulfur-containing reagents. One common method is the radical polymerization of perfluoroalkyl vinyl ethers in the presence of a disulfide initiator. The reaction is carried out under controlled conditions, often at elevated temperatures and in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bond into thiols.
Substitution: Nucleophilic substitution reactions can occur at the perfluoroalkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted perfluoroalkyl derivatives.
Applications De Recherche Scientifique
Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers and copolymers.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings, lubricants, and sealants.
Mécanisme D'action
The mechanism of action of Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide involves its interaction with various molecular targets. The perfluoroalkyl groups provide a hydrophobic environment, which can influence the behavior of the compound in biological systems. The disulfide bond can undergo redox reactions, making it useful in applications where controlled release of thiols is desired.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluoroalkyl vinyl ethers: Similar in structure but lack the disulfide bond.
Perfluoroalkyl sulfonyl fluorides: Contain sulfonyl groups instead of disulfide bonds.
Perfluoroalkyl thiols: Have thiol groups instead of disulfide bonds.
Uniqueness
Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide is unique due to its combination of perfluoroalkyl groups and a disulfide bond. This combination imparts both high stability and the ability to undergo redox reactions, making it versatile for various applications.
Propriétés
Formule moléculaire |
C14F26O4S2 |
|---|---|
Poids moléculaire |
790.2 g/mol |
Nom IUPAC |
1,1,1,2,3,3-hexafluoro-2-[1,1,2,2-tetrafluoro-2-[[1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethyl]disulfanyl]ethoxy]-3-(1,2,2-trifluoroethenoxy)propane |
InChI |
InChI=1S/C14F26O4S2/c15-1(16)3(19)41-9(29,30)5(21,7(23,24)25)43-11(33,34)13(37,38)45-46-14(39,40)12(35,36)44-6(22,8(26,27)28)10(31,32)42-4(20)2(17)18 |
Clé InChI |
TVPGQWQQYNGYCP-UHFFFAOYSA-N |
SMILES canonique |
C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)SSC(C(OC(C(OC(=C(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-1-{(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-ferrocenyl}ethyldicy](/img/structure/B15089028.png)
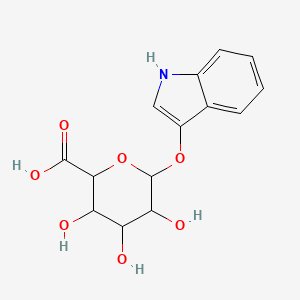
![trisodium;[dibromo(phosphonato)methyl]-[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinate;hydrate](/img/structure/B15089040.png)
![Spiro[fluorene-9,9'-xanthen]-2'-ylboronic acid](/img/structure/B15089051.png)
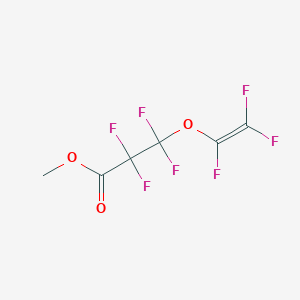
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)](/img/structure/B15089061.png)
